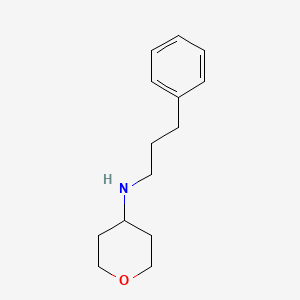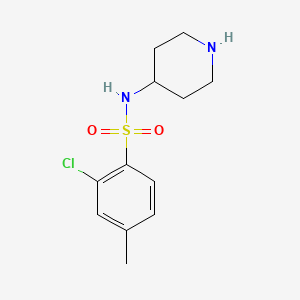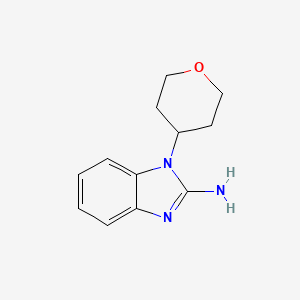
4-methoxy-N-pyrrolidin-3-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-pyrrolidin-3-ylbenzamide, also known as MPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPB belongs to the class of benzamide compounds and has been found to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 4-methoxy-N-pyrrolidin-3-ylbenzamide involves its interaction with TRPV1 and FAAH. As a TRPV1 antagonist, 4-methoxy-N-pyrrolidin-3-ylbenzamide binds to the channel and prevents it from being activated by stimuli such as heat and capsaicin. As a FAAH inhibitor, 4-methoxy-N-pyrrolidin-3-ylbenzamide prevents the breakdown of endocannabinoids, leading to an increase in their levels and subsequent effects on the endocannabinoid system.
Biochemical and Physiological Effects:
4-methoxy-N-pyrrolidin-3-ylbenzamide has been found to exhibit a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and anxiolytic effects. These effects are thought to be mediated by the inhibition of TRPV1 and FAAH, which leads to changes in the endocannabinoid system.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methoxy-N-pyrrolidin-3-ylbenzamide in lab experiments is its selectivity for TRPV1 and FAAH, which allows for the specific targeting of these proteins. However, one limitation is that 4-methoxy-N-pyrrolidin-3-ylbenzamide has not been extensively studied in vivo, and its effects on other systems and processes are not well understood.
Future Directions
There are several future directions for research on 4-methoxy-N-pyrrolidin-3-ylbenzamide. One area of focus could be the development of more potent and selective TRPV1 antagonists and FAAH inhibitors based on the structure of 4-methoxy-N-pyrrolidin-3-ylbenzamide. Another direction could be the investigation of 4-methoxy-N-pyrrolidin-3-ylbenzamide's effects on other systems and processes, such as the immune system and the cardiovascular system. Additionally, the potential therapeutic applications of 4-methoxy-N-pyrrolidin-3-ylbenzamide in conditions such as chronic pain and anxiety could be explored.
Synthesis Methods
The synthesis of 4-methoxy-N-pyrrolidin-3-ylbenzamide involves the reaction between 4-methoxybenzoic acid and pyrrolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction produces 4-methoxy-N-pyrrolidin-3-ylbenzamide as a white solid in high yield.
Scientific Research Applications
4-methoxy-N-pyrrolidin-3-ylbenzamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and thermoregulation. 4-methoxy-N-pyrrolidin-3-ylbenzamide has also been found to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which has been linked to a range of physiological and behavioral effects.
properties
IUPAC Name |
4-methoxy-N-pyrrolidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-4-2-9(3-5-11)12(15)14-10-6-7-13-8-10/h2-5,10,13H,6-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMDIUUPKVOVEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-pyrrolidin-3-ylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(benzyloxy)phenyl]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7556689.png)


![N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B7556715.png)

![2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B7556732.png)




![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid](/img/structure/B7556790.png)
![2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid](/img/structure/B7556797.png)
![2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B7556800.png)